2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 329226-66-6
VCID: VC4491545
InChI: InChI=1S/C23H21N3O3S/c1-13(2)19(26-21(28)16-6-4-5-7-17(16)22(26)29)20(27)25-23-24-18(12-30-23)15-10-8-14(3)9-11-15/h4-13,19H,1-3H3,(H,24,25,27)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5

2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide

CAS No.: 329226-66-6

Cat. No.: VC4491545

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide - 329226-66-6

Specification

CAS No. 329226-66-6
Molecular Formula C23H21N3O3S
Molecular Weight 419.5
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Standard InChI InChI=1S/C23H21N3O3S/c1-13(2)19(26-21(28)16-6-4-5-7-17(16)22(26)29)20(27)25-23-24-18(12-30-23)15-10-8-14(3)9-11-15/h4-13,19H,1-3H3,(H,24,25,27)
Standard InChI Key UMSKPKAEFUKZBA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(C)C)N3C(=O)C4=CC=CC=C4C3=O

Introduction

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of isoindoline derivatives. It features an isoindoline nucleus with carbonyl groups at positions 1 and 3, along with a thiazole ring, which is known for its wide range of medicinal and biological properties. This compound has garnered attention for its potential biological activities, particularly as inhibitors of histone deacetylase, which plays a crucial role in gene expression and cancer biology.

Synthesis

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. Key methods include the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold. Industrial production may utilize optimized versions of these methods, incorporating continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Synthesis Steps

  • Condensation Reaction: Formation of the isoindoline-1,3-dione scaffold.

  • Coupling Reaction: Attachment of the thiazole ring.

  • Substitution Reaction: Introduction of the p-tolyl group.

Mechanism of Action

The mechanism of action for 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide primarily involves its role as a histone deacetylase inhibitor. By binding to the active site of histone deacetylases, it prevents the removal of acetyl groups from histones, leading to an open chromatin structure that facilitates gene transcription. This action suggests potential therapeutic applications in cancer treatment.

Biological Activities

  • Anticancer: Inhibits histone deacetylase activity.

  • Anti-inflammatory: Potential due to its isoindoline structure.

  • Antiviral: Associated with indole derivatives.

Chemical Reactions

2-(1,3-Dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: Using oxidizing agents like potassium permanganate.

  • Reduction: Using reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution at the thiazole ring.

Reaction Conditions and Products

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganateAcidic or neutral conditionsCarboxylic acids or ketones
ReductionSodium borohydrideMethanol or ethanolAlcohols or amines
SubstitutionAmines or thiolsPresence of a base like triethylamineSubstituted thiazole derivatives

Potential Applications

Given its biological activities, 2-(1,3-dioxoisoindolin-2-yl)-3-methyl-N-(4-(p-tolyl)thiazol-2-yl)butanamide has potential applications in medicinal chemistry and pharmacology, particularly in cancer treatment and as an anti-inflammatory agent.

Future Research Directions

  • Cancer Therapy: Further investigation into its role as a histone deacetylase inhibitor.

  • Inflammation Studies: Exploration of its anti-inflammatory properties.

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